

# Aureobasidin A Production by Aureobasidium pullulans: A Technical Guide

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## Compound of Interest

Compound Name: Aureobasidin I

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## Abstract

Aureobasidin A, a potent antifungal cyclic depsipeptide, is a secondary metabolite produced by the black, yeast-like fungus *Aureobasidium pullulans*. Its unique mechanism of action, targeting inositol phosphorylceramide (IPC) synthase, makes it a compelling candidate for novel antifungal drug development.[1][2][3] This technical guide provides an in-depth overview of Aureobasidin A, focusing on its production through fermentation of *A. pullulans*. It includes a summary of production yields, detailed experimental protocols for fermentation, extraction, and purification, and a visualization of the biosynthetic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, biotechnology, and pharmacology.

## Introduction to Aureobasidium pullulans and Aureobasidin A

*Aureobasidium pullulans* is a ubiquitous fungus known for its remarkable adaptability to diverse environments.[4] In the realm of biotechnology, it is recognized for its capacity to produce a variety of valuable compounds, including enzymes, siderophores, and the polysaccharide pullulan.[4] Among its secondary metabolites, Aureobasidin A stands out for its significant antifungal properties.[5][6]

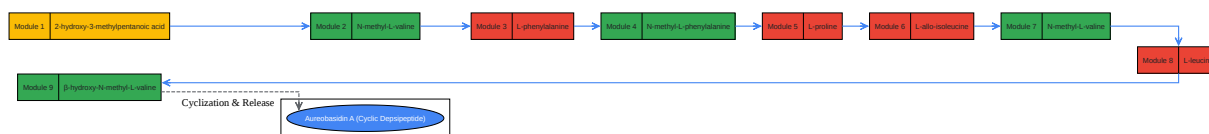
Aureobasidin A is a cyclic depsipeptide antibiotic with a molecular weight of approximately 1,100 Da.[7] Its potent antifungal activity is attributed to the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[1][2][3] This targeted action disrupts the integrity of the fungal cell membrane, leading to cell death.[1][3] The compound has demonstrated efficacy against a range of pathogenic fungi, including species of *Candida*, *Cryptococcus*, and *Aspergillus*. [2][8]

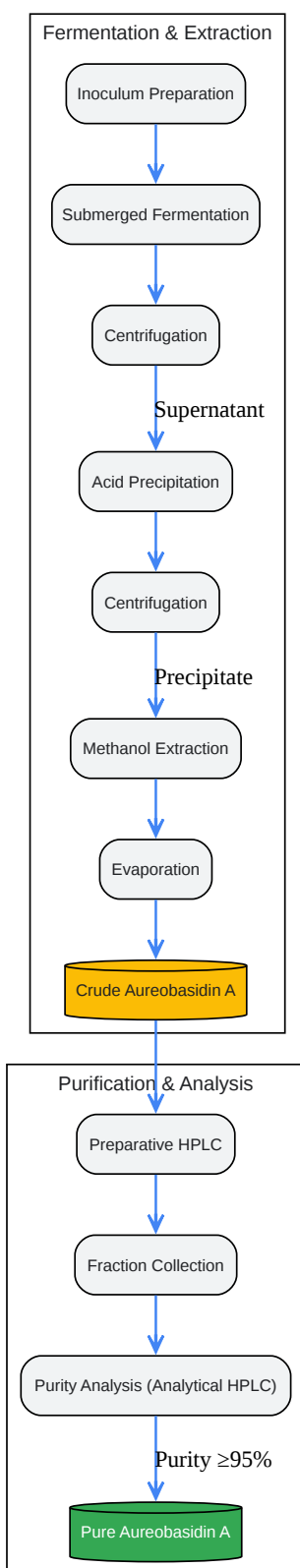
## Biosynthesis of Aureobasidin A

The biosynthesis of Aureobasidin A in *Aureobasidium pullulans* is orchestrated by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[9][10] This enzymatic machinery synthesizes the peptide backbone of Aureobasidin A in a stepwise fashion, independent of ribosomal protein synthesis.

The gene responsible for encoding this NRPS complex is designated as *aba1*. [9][10] The *aba1* gene is characterized by a single, large open reading frame (ORF) of 34,980 base pairs, which translates into a protein of 11,659 amino acids with a calculated molecular mass of 1,286,254 Da.[9][10]

The *Aba1* protein is organized into nine distinct biosynthetic modules.[9][10] Eight of these modules are responsible for the incorporation of the eight amino acid residues, while one module is dedicated to the integration of a hydroxy acid component, 2-hydroxy-3-methylpentanoic acid.[9][10][11] Four of the amino acid-incorporating modules also contain methylation domains, which are responsible for the N-methylation of specific amino acid residues within the Aureobasidin A structure.[9][10] The modular nature of the NRPS allows for the sequential addition and modification of the constituent monomers, ultimately leading to the cyclization and release of the final Aureobasidin A molecule.[12]





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